![molecular formula C17H16BrNO2 B2434913 2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide CAS No. 1787545-48-5](/img/structure/B2434913.png)
2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide
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Description
2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide, also known as BDBM-1, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds derived from the esterification and subsequent reactions involving similar structures to "2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide" have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, derivatives formed through esterification and hydrazination, followed by reactions with different aromatic aldehydes and cyclization with thioglycolic acid, displayed promising antimicrobial properties. These studies showcase the potential of such compounds in the development of new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Antitumor Activity
Derivatives bearing different heterocyclic ring systems synthesized using a structure similar to the one have shown potential antitumor activities. These compounds were tested in vitro against a range of human tumor cell lines, indicating their utility in the exploration of new cancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives, similar in structural complexity to the compound of interest, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized and analyzed for their antioxidant activities, demonstrating significant potential in this area. This research contributes to the understanding of the role of such compounds in developing antioxidants (Chkirate et al., 2019).
Novel Synthetic Pathways and Catalysis
The synthesis of pincer complexes utilizing similar compounds has been explored, showcasing innovative approaches to the preparation of catalysts for ketone reduction. This highlights the compound's relevance in catalysis and synthetic chemistry, presenting new pathways for the synthesis of complex molecules (Facchetti et al., 2016).
Green Chemistry Applications
In the realm of green chemistry, derivatives of "2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide" have been explored for their potential as analgesic and antipyretic agents. The environmentally friendly synthesis of these compounds underscores the importance of sustainable approaches in drug design and discovery (Reddy, Reddy, & Dubey, 2014).
properties
IUPAC Name |
2-(4-bromophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-14-7-5-12(6-8-14)9-17(20)19-10-13-11-21-16-4-2-1-3-15(13)16/h1-8,13H,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBNFMYHQKTWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide |
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